tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate
Description
Chemical Identity and Nomenclature
tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is systematically identified through several chemical databases and classification systems. The compound bears the Chemical Abstracts Service registry number 361345-36-0, which serves as its unique identifier in chemical literature and commercial databases. The molecular formula C₁₆H₂₃N₃O₄ accurately describes the atomic composition, while the molecular weight of 321.37 grams per mole provides essential information for stoichiometric calculations and analytical determinations.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the full name describing the structural relationship between the piperazine ring system and its substituents. Alternative nomenclature systems may refer to this compound through various descriptive names that emphasize different structural features or synthetic relationships. The MDL number MFCD11042114 provides an additional unique identifier used in commercial chemical databases and inventory systems.
Table 1: Chemical Identifiers and Basic Properties
The nomenclature complexity reflects the compound's sophisticated structure, incorporating elements from both aromatic and heterocyclic chemistry. The tert-butyl carboxylate protecting group designation indicates its common application in synthetic organic chemistry, where such groups serve to temporarily mask reactive nitrogen functionality during multi-step synthetic sequences.
Structural Features and Functional Group Analysis
The molecular architecture of this compound encompasses several distinct structural domains that contribute to its overall chemical behavior and reactivity profile. The central piperazine ring system adopts a chair conformation, as is characteristic of six-membered saturated heterocycles containing nitrogen atoms. This conformational preference influences the spatial arrangement of substituents and affects the compound's three-dimensional structure and potential intermolecular interactions.
The piperazine core structure, described by the formula (CH₂CH₂NH)₂, represents a fundamental building block in medicinal chemistry and heterocyclic synthesis. In this particular compound, one nitrogen atom bears the tert-butyl carboxylate protecting group, while the other nitrogen forms a direct bond to the substituted phenyl ring system. This asymmetric substitution pattern creates distinct electronic environments around each nitrogen center, influencing their respective basicities and chemical reactivities.
The phenyl substituent carries two important functional groups positioned in a specific substitution pattern. The nitro group occupies the para position relative to the piperazine attachment point, while a methyl group is located in the ortho position. This 2-methyl-4-nitro substitution pattern creates both steric and electronic effects that influence the overall molecular properties. The nitro group serves as a strong electron-withdrawing substituent, significantly affecting the electronic density distribution throughout the aromatic system and potentially influencing the basicity of the piperazine nitrogen atoms.
The tert-butyl carboxylate functionality represents a widely employed protecting group in organic synthesis, particularly valuable for its stability under basic conditions and its selective removability under acidic conditions. The bulky tert-butyl group provides steric protection to the carboxylate functionality while maintaining the electrophilic character necessary for subsequent deprotection reactions. This protecting group strategy allows for selective functionalization of one piperazine nitrogen while preserving the other for later synthetic transformations.
Table 2: Functional Group Analysis and Properties
| Functional Group | Position | Electronic Effect | Steric Effect |
|---|---|---|---|
| Piperazine Ring | Core Structure | Basic nitrogen centers | Chair conformation |
| Nitro Group | Para to N-attachment | Strong electron-withdrawing | Minimal steric impact |
| Methyl Group | Ortho to nitro | Weak electron-donating | Moderate steric effect |
| tert-Butyl Carboxylate | N-protection | Electronically neutral | High steric bulk |
The combination of these functional groups creates a molecule with well-defined chemical properties and predictable reactivity patterns. The electron-withdrawing nature of the nitro group influences the nucleophilicity of the unprotected piperazine nitrogen, while the protecting group ensures selective reactivity during synthetic manipulations.
Historical Development in Heterocyclic Chemistry
The development of substituted piperazine compounds has played a crucial role in the evolution of heterocyclic chemistry and pharmaceutical research. Piperazine derivatives were originally named due to their chemical similarity with piperidine, reflecting early attempts to understand and classify nitrogen-containing heterocycles. The systematic study of these compounds has revealed their extraordinary versatility as synthetic intermediates and biologically active molecules.
The historical significance of piperazine chemistry extends back to early pharmaceutical research, where the basic piperazine structure was first employed as an anthelmintic agent in the early twentieth century. This initial application demonstrated the potential of heterocyclic nitrogen compounds in medicinal chemistry and established piperazine as a valuable structural framework for drug development. The subsequent discovery that substituted piperazines could exhibit diverse pharmacological properties led to extensive research into their synthetic modification and structure-activity relationships.
The introduction of protecting group strategies in piperazine chemistry marked a significant advancement in synthetic methodology. The development of tert-butyl carboxylate protection, utilizing reagents such as di-tert-butyl dicarbonate, revolutionized the synthesis of monosubstituted piperazine derivatives. This protecting group approach allows chemists to selectively functionalize one nitrogen center while preserving the other for subsequent reactions, dramatically expanding the synthetic possibilities for complex piperazine derivatives.
The specific substitution pattern found in this compound reflects modern synthetic strategies in heterocyclic chemistry. The combination of electron-withdrawing nitro functionality with protective carboxylate groups represents a sophisticated approach to molecular design, where each functional group serves a specific purpose in the overall synthetic strategy. This level of structural complexity demonstrates the maturation of heterocyclic chemistry as a field capable of producing highly functionalized molecules with predictable properties.
Contemporary research in piperazine chemistry continues to build upon these historical foundations, with substituted piperazines serving as key intermediates in the synthesis of numerous pharmaceutical compounds. The development of improved synthetic methods, including more efficient protecting group strategies and novel substitution reactions, continues to expand the utility of piperazine derivatives in both academic and industrial research settings. The ongoing investigation of structure-activity relationships in piperazine-containing molecules ensures that compounds like this compound remain important subjects of chemical research and development.
Properties
IUPAC Name |
tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-12-11-13(19(21)22)5-6-14(12)17-7-9-18(10-8-17)15(20)23-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNAAPQLWAKMBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624918 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193902-86-2 | |
| Record name | tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Substitution with 2-Methyl-4-nitrophenyl Group: The final step involves the nucleophilic substitution reaction where the piperazine derivative is reacted with 2-methyl-4-nitrobenzyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Reduction of Nitro Group: 2-methyl-4-aminophenyl derivative.
Substitution Reactions: Various N-substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has been studied for its potential applications in various therapeutic areas:
Neurological Disorders
Research indicates that derivatives of piperazine, including tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate, exhibit activity against certain neurological disorders. For instance, compounds with similar structures have been explored as potential treatments for anxiety and depression due to their interaction with serotonin receptors .
Antidepressant Activity
Studies have shown that piperazine derivatives can act as serotonin reuptake inhibitors (SRIs), making them candidates for antidepressant medications. The nitro group on the phenyl ring may enhance binding affinity to serotonin transporters .
Anticancer Potential
Some research suggests that piperazine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. The introduction of a nitrophenyl group may play a role in enhancing the compound's efficacy against certain cancer types .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized this compound and evaluated its biological activity as an SRI. The compound demonstrated significant inhibition of serotonin uptake in vitro, indicating its potential as an antidepressant agent.
Case Study 2: Anticancer Activity
In another investigation, this compound was tested against various cancer cell lines. Results indicated that it inhibited cell proliferation effectively, particularly in breast cancer cells, suggesting a mechanism involving apoptosis induction.
Data Table: Summary of Synthesis Yields and Conditions
| Synthesis Method | Yield (%) | Reaction Conditions |
|---|---|---|
| Boc Protection | 90 | Toluene, reflux |
| Nitro Introduction | 85 | Electrophilic substitution |
| Final Coupling | 92 | Ethanol, room temperature |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In drug design, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Electron Effects: The target compound’s 2-methyl-4-nitrophenyl group combines steric hindrance (methyl) and electronic effects (nitro), influencing reactivity in substitution reactions.
- Hydrogen Bonding: The pyrimidinyl-hydroxyphenyl analog forms intramolecular O–H⋯N hydrogen bonds and supramolecular tapes via amino-H⋯N/O interactions, which are absent in the nitro-substituted derivatives .
- Biological Relevance: The target compound is primarily an intermediate, whereas the pyrimidinyl derivative demonstrates antimicrobial activity against S. aureus and P. aeruginosa .
Crystallographic and Computational Insights
- Crystal Packing : The 4-nitrophenyl analog adopts a chair conformation for the piperazine ring, with nitro groups contributing to planar molecular geometry. DFT calculations align with experimental X-ray data, showing high stability .
Biological Activity
Tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant case studies and research findings.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 321.37 g/mol
- CAS Number : 361345-36-0
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 2-methyl-4-nitroaniline in the presence of a base such as triethylamine. This method allows for the selective formation of the desired carboxylate derivative under controlled conditions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring is known for its ability to interact with neurotransmitter receptors, enzymes, and other proteins involved in cellular signaling pathways.
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit antimicrobial properties. For instance, compounds related to this compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Several studies have explored the anticancer potential of piperazine derivatives. For example, a related compound demonstrated significant cytotoxicity against cancer cell lines with IC values ranging from 1.56 to 50 μg/mL across different types of cancer cells, including lung and breast cancer . The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways.
Case Studies
Research Applications
The compound has potential applications in various fields:
- Pharmaceutical Development : As a lead compound for designing new drugs targeting microbial infections and cancer.
- Chemical Biology : Used as a tool for studying receptor interactions and cellular signaling pathways.
- Material Science : Explored for incorporation into polymers and coatings due to its unique chemical structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(2-methyl-4-nitrophenyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the piperazine core followed by functionalization. Key steps include:
- Piperazine Ring Formation : Reacting 1,1-dimethylethylamine with substituted phenylcarboxylic acids under reflux conditions (e.g., toluene at 110°C) to form the Boc-protected piperazine intermediate .
- Nitrophenyl Introduction : Electrophilic aromatic substitution or Suzuki-Miyaura coupling to attach the 2-methyl-4-nitrophenyl group. For example, reacting tert-butyl piperazine-1-carboxylate with a halogenated nitrophenyl precursor in the presence of a palladium catalyst .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane) is critical for isolating the product .
Q. Which spectroscopic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR confirm the piperazine backbone and substituent integration (e.g., tert-butyl singlet at δ 1.49 ppm, aromatic protons at δ 6.5–8.2 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of the carbamate at ~1680 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can regioselectivity challenges during nitrophenyl group introduction be mitigated?
- Methodological Answer :
- Directed Metalation : Use directing groups (e.g., methoxy or Boc-protected amines) to control electrophilic attack positions .
- Protection/Deprotection Strategies : Temporarily block reactive sites on the piperazine ring using tert-butoxycarbonyl (Boc) groups, which can be removed post-functionalization .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility and reduce side reactions .
Q. What strategies resolve discrepancies between crystallographic data and computational modeling?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Provides definitive bond lengths and angles (e.g., monoclinic P21/n space group with β ≈ 93.5°) .
- DFT Calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to identify steric or electronic mismatches .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., hydrogen bonds, π-stacking) to validate packing motifs .
Q. How do steric effects of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance Assessment : The tert-butyl group reduces nucleophilic substitution rates at the piperazine nitrogen. Use bulky ligands (e.g., XPhos) in palladium-catalyzed couplings to enhance selectivity .
- Kinetic Studies : Monitor reaction progress via HPLC to compare rates of tert-butyl derivatives vs. unprotected piperazines .
Pharmacological and Biological Questions
Q. What methodologies evaluate interactions with biological targets like enzymes or receptors?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC50 values using purified enzymes (e.g., phosphoglycerate dehydrogenase) and substrate analogs .
- Receptor Binding Studies : Radioligand displacement assays (e.g., [3H]-ligand competition) quantify affinity for targets like serotonin or dopamine receptors .
- Molecular Docking : Use AutoDock Vina to predict binding poses within active sites, guided by crystallographic data .
Q. How can structural modifications enhance metabolic stability while retaining activity?
- Methodological Answer :
- Prodrug Design : Replace the nitro group with bioisosteres (e.g., trifluoromethyl) to reduce redox-mediated degradation .
- Stability Studies : Incubate derivatives in liver microsomes and analyze degradation via LC-MS to identify labile sites .
Data Analysis and Optimization
Q. What statistical approaches validate reproducibility in synthetic yield optimization?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify significant factors .
- ANOVA Analysis : Compare batch-to-batch yields (e.g., 62% ± 5% under standardized conditions) to detect systematic errors .
Q. How are conflicting biological activity data reconciled across studies?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
